2-(tert-butylsulfanyl)ethane-1-thiol

Description

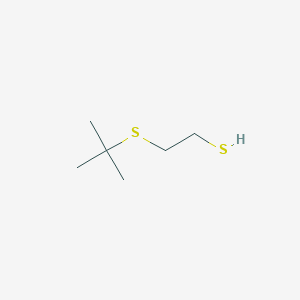

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylsulfanylethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S2/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOABOGBRQWNPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tert Butylsulfanyl Ethane 1 Thiol and Its Precursors

Direct Synthetic Routes to 2-(tert-butylsulfanyl)ethane-1-thiol

Direct synthesis of this compound can be conceptually achieved through the reaction of appropriate starting materials in a single synthetic step. One plausible, though not extensively documented, approach involves the nucleophilic substitution reaction between a salt of 2-mercaptoethane-1-thiol (ethane-1,2-dithiol) and a tert-butyl halide.

A general representation of this direct approach would involve the mono-deprotonation of ethane-1,2-dithiol to form the corresponding thiolate, followed by reaction with a tert-butyl electrophile.

Table 1: Plausible Direct Synthetic Routes

| Reactant 1 | Reactant 2 | Product | General Conditions |

|---|---|---|---|

| Ethane-1,2-dithiol | tert-Butyl bromide | This compound | Base (e.g., NaH, NaOEt) in an inert solvent |

| Sodium 2-mercaptoethanethiolate | tert-Butyl chloride | This compound | Aprotic solvent (e.g., THF, DMF) |

Challenges in this direct approach include controlling the selectivity to achieve mono-S-alkylation over di-S-alkylation and potential elimination side reactions with the tertiary halide.

Indirect Synthesis via Precursor Functionalization

Indirect synthetic routes offer greater control and are often more practical for the preparation of this compound. These methods typically involve the synthesis of a precursor molecule that is subsequently functionalized to yield the desired product.

A common strategy involves the initial preparation of a protected ethanethiol (B150549) derivative, followed by the introduction of the tert-butylsulfanyl group. For instance, 2-chloroethanethiol (B1616227) can serve as a precursor. The reaction of 2-chloroethanethiol with sodium tert-butylthiolate would yield the target molecule through a nucleophilic substitution reaction.

Another indirect approach could start from 2-mercaptoethanol. This precursor can be first reacted to introduce the tert-butylsulfanyl group at the sulfur atom, followed by conversion of the hydroxyl group to a thiol.

Table 2: Examples of Indirect Synthesis via Precursor Functionalization

| Precursor | Reagents | Intermediate | Final Step |

|---|---|---|---|

| 2-Chloroethanethiol | Sodium tert-butylthiolate | - | Direct formation of product |

Strategies for Introducing the tert-Butylsulfanyl Moiety in Ethane-1-thiol Systems

The introduction of the tert-butylsulfanyl group is a critical step in the synthesis of the target compound. Several strategies can be employed, primarily revolving around the reaction of a sulfur nucleophile with a tert-butyl electrophile or vice versa.

One of the most straightforward methods is the S-alkylation of a thiol or thiolate with a tert-butylating agent. For instance, the reaction of ethane-1,2-dithiol with tert-butyl bromide or tert-butyl iodide in the presence of a base can lead to the formation of the desired thioether linkage. The choice of base and reaction conditions is crucial to favor mono-alkylation.

Alternatively, tert-butylthiol can be used as the source of the tert-butylsulfanyl group. It can be converted to its corresponding thiolate and reacted with a suitable electrophilic ethane-1-thiol derivative, such as 2-bromoethanethiol.

Table 3: Reagents for Introducing the tert-Butylsulfanyl Moiety

| Sulfur Source | tert-Butyl Source | Reaction Type |

|---|---|---|

| Ethane-1,2-dithiol | tert-Butyl bromide | Nucleophilic Substitution |

| Sodium tert-butylthiolate | 2-Bromoethanethiol | Nucleophilic Substitution |

| tert-Butylthiol | Ethylene (B1197577) sulfide (B99878) | Nucleophilic Ring-Opening |

Protective Group Strategies Involving the tert-Butylsulfanyl Group in Thiol Synthesis

The tert-butylsulfanyl group can also be viewed as a protecting group for one of the thiol functionalities in ethane-1,2-dithiol. In this context, the synthesis of this compound represents the selective protection of one thiol group.

The S-tert-butyl group is known for its stability under a range of conditions, making it a useful protecting group in multi-step syntheses. It is generally stable to acidic and basic conditions that might cleave other common protecting groups.

Cleavage of the S-tert-butyl group to regenerate the free thiol can be achieved under specific conditions, often involving strong acids or metal-mediated reactions. For example, treatment with mercury(II) acetate (B1210297) followed by hydrogen sulfide is a classic method for deprotection. More modern methods may employ strong acids like trifluoromethanesulfonic acid or Lewis acids.

The stability of the S-tert-butyl group allows for selective deprotection of other protecting groups in a molecule, enabling complex synthetic transformations.

Table 4: Cleavage Conditions for the S-tert-Butyl Group

| Reagent | Conditions | Comments |

|---|---|---|

| Mercury(II) Acetate followed by H₂S | Typically in a suitable solvent like acetic acid | Effective but involves toxic mercury salts |

| Trifluoromethanesulfonic Acid (TfOH) | Often with a scavenger like anisole | Strong acid conditions |

| Boron Tribromide (BBr₃) | Aprotic solvent at low temperatures | Lewis acid-mediated cleavage |

Chemical Reactivity and Mechanistic Investigations of 2 Tert Butylsulfanyl Ethane 1 Thiol

Thiol-Disulfide Exchange Reactions Involving 2-(tert-butylsulfanyl)ethane-1-thiol

Thiol-disulfide exchange is a fundamental reaction in chemistry and biology, characterized by the reaction of a thiol with a disulfide bond, resulting in the formation of a new disulfide and a new thiol. rsc.orgnih.gov This process is a redox reaction where the free thiol is oxidized and one of the sulfur atoms in the disulfide is reduced. rsc.org The reaction typically proceeds through a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond (R'-S-S-R'). This attack follows an SN2-like mechanism, passing through a transient, linear tri-sulfur intermediate or transition state. nih.govresearchgate.net

For this compound, the primary thiol group is the reactive center in this exchange. In the presence of a base, the thiol group can be deprotonated to form the corresponding thiolate, which then acts as the nucleophile. When this thiolate reacts with a disulfide (R'-S-S-R'), a mixed disulfide containing the tert-butylsulfanyl moiety would be formed, along with a new thiolate (R'S⁻).

The general mechanism can be depicted as follows:

Deprotonation: (CH₃)₃C-S-CH₂CH₂-SH + B⁻ ⇌ (CH₃)₃C-S-CH₂CH₂-S⁻ + BH

Nucleophilic Attack: (CH₃)₃C-S-CH₂CH₂-S⁻ + R'-S-S-R' → (CH₃)₃C-S-CH₂CH₂-S-S-R' + R'S⁻

The kinetics of this reaction are influenced by several factors, including the pKa of the attacking thiol, the stability of the leaving thiolate, and steric hindrance. nih.gov The bulky tert-butyl group on the sulfide (B99878) end of this compound is not directly attached to the reacting thiol center. However, its presence in the molecule could impart some steric influence, potentially affecting the rate of reaction compared to simpler, linear alkanethiols. Theoretical and experimental studies on sterically hindered systems, such as those involving t-butyl mercaptide, have shown a preference for the SN2 displacement pathway, with a notable activation barrier. researchgate.net While the steric bulk in this compound is more remote from the nucleophilic sulfur, it could still play a role in the conformational dynamics of the molecule and its approach to the disulfide bond.

Oxidative Transformations of the Thiol Moiety in this compound

The thiol group is susceptible to oxidation, yielding a range of products depending on the oxidant and reaction conditions. researchgate.net For this compound, the primary thiol is the more readily oxidized functional group compared to the sterically hindered and less nucleophilic thioether linkage.

Formation of Disulfide: Mild oxidation of this compound leads to the formation of its corresponding symmetrical disulfide, bis(2-(tert-butylsulfanyl)ethyl) disulfide. This oxidative coupling can be achieved using a variety of mild oxidizing agents such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, sometimes catalyzed by metal ions. rsc.orgresearchgate.netacs.org The reaction involves the coupling of two thiol molecules with the removal of two hydrogen atoms. tandfonline.comacs.org

2 (CH₃)₃C-S-CH₂CH₂-SH + [O] → (CH₃)₃C-S-CH₂CH₂-S-S-CH₂CH₂-S-C(CH₃)₃ + H₂O

Chemoselective oxidation of thiols to disulfides in the presence of other oxidizable functional groups is a key consideration. Methodologies using reagents like dimethyl sulfoxide (B87167) (DMSO) or specific catalytic systems have been developed to achieve high selectivity for this transformation. rsc.orgacs.org

Formation of Higher Oxidation States: Under more vigorous oxidative conditions, the thiol moiety can be further oxidized to sulfenic acid, sulfinic acid, and ultimately sulfonic acid. researchgate.netrsc.orgnih.gov This stepwise oxidation proceeds through the sequential addition of oxygen atoms to the sulfur.

Sulfenic Acid: (CH₃)₃C-S-CH₂CH₂-SH + [O] → (CH₃)₃C-S-CH₂CH₂-SOH

Sulfinic Acid: (CH₃)₃C-S-CH₂CH₂-SOH + [O] → (CH₃)₃C-S-CH₂CH₂-SO₂H

Sulfonic Acid: (CH₃)₃C-S-CH₂CH₂-SO₂H + [O] → (CH₃)₃C-S-CH₂CH₂-SO₃H

Sulfenic acids are typically transient intermediates that can react with another thiol to form a disulfide or be further oxidized. nih.govresearchgate.net The reaction of thiols with hydrogen peroxide is a common method to access these higher oxidation states, and the reaction pathway can be influenced by pH and the presence of catalysts. rsc.orgacs.org The anionic thiolate is generally more reactive towards oxidation than the neutral thiol. acs.org Given the presence of the thioether in this compound, achieving selective oxidation of the thiol to its highest oxidation state (sulfonic acid) would require careful selection of reagents to avoid simultaneous oxidation of the sulfide linkage.

Nucleophilic Reactivity of the Thiol Group in this compound

The thiol group of this compound, particularly after deprotonation to its thiolate form, is a potent nucleophile. acs.orgorganic-chemistry.org Sulfur's high polarizability and the relatively low basicity of the thiolate anion make it an excellent nucleophile for a variety of reactions, including nucleophilic substitution and conjugate addition. rsc.org

S-Alkylation (Nucleophilic Substitution): Thiolates readily participate in SN2 reactions with alkyl halides to form new thioethers. organic-chemistry.orgnih.gov For this compound, treatment with a base (e.g., NaH, NaOH) generates the thiolate anion, which can then react with a primary or secondary alkyl halide (R-X) to yield an unsymmetrical thioether.

(CH₃)₃C-S-CH₂CH₂-S⁻ + R-X → (CH₃)₃C-S-CH₂CH₂-S-R + X⁻

Thiolates are generally considered "soft" nucleophiles and are highly efficient in SN2 reactions, often with minimal competition from elimination (E2) reactions, especially with primary and secondary substrates. rsc.org The steric bulk of the tert-butyl group is remote from the reacting thiol center and is not expected to significantly impede the S-alkylation reaction.

Thia-Michael Addition (Conjugate Addition): The thiolate derived from this compound can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds or other Michael acceptors. uva.esresearchgate.net This reaction, known as the thia-Michael addition, results in the formation of a new carbon-sulfur bond at the β-position of the unsaturated system.

(CH₃)₃C-S-CH₂CH₂-SH + CH₂=CH-COR + Base → (CH₃)₃C-S-CH₂CH₂-S-CH₂CH₂-COR

The reaction is typically catalyzed by a base, which generates the nucleophilic thiolate. nih.gov The rate and reversibility of the Michael addition can be influenced by factors such as the pH of the medium and the nature of the Michael acceptor. nih.gov

Electrophilic Reactions of the Sulfide Linkage in this compound

The thioether (sulfide) linkage in this compound also possesses a lone pair of electrons on the sulfur atom, allowing it to act as a nucleophile and react with electrophiles. However, its reactivity is generally lower than that of the thiolate anion.

Oxidation to Sulfoxide and Sulfone: The sulfide moiety can be oxidized to a sulfoxide and subsequently to a sulfone. rsc.org This requires stronger oxidizing conditions than the thiol-to-disulfide conversion.

Sulfoxide Formation: (CH₃)₃C-S-CH₂CH₂-SH + [O] → (CH₃)₃C-S(O)-CH₂CH₂-SH

Sulfone Formation: (CH₃)₃C-S(O)-CH₂CH₂-SH + [O] → (CH₃)₃C-S(O)₂-CH₂CH₂-SH

A variety of oxidizing agents, including hydrogen peroxide, peroxy acids (e.g., m-CPBA), and sodium periodate, can be used for this transformation. rsc.org Selective oxidation to the sulfoxide level without over-oxidation to the sulfone can be achieved by carefully controlling the stoichiometry of the oxidant and the reaction conditions. acs.org In the context of the bifunctional starting material, a significant challenge is the chemoselective oxidation of the sulfide in the presence of the more easily oxidized thiol group. Typically, the thiol would need to be protected (e.g., as a disulfide or another derivative) before the selective oxidation of the sulfide could be performed. Conversely, mild conditions that oxidize the thiol to a disulfide are unlikely to affect the sulfide group. nih.govresearchgate.net Studies on tert-butyl methyl thioether have shown that steric hindrance can make the second oxidation step (sulfoxide to sulfone) more difficult compared to less hindered thioethers. nih.govresearchgate.net

Alkylation to Form Sulfonium (B1226848) Salts: Dialkyl sulfides are sufficiently nucleophilic to react with strong electrophiles like primary alkyl halides in SN2 reactions to form ternary sulfonium salts. uva.esresearchgate.net

(CH₃)₃C-S-CH₂CH₂-SH + R-X → [(CH₃)₃C-S⁺(R)-CH₂CH₂-SH] X⁻

This reaction converts the neutral sulfide into a positively charged sulfonium ion. researchgate.net The reactivity of the sulfide is influenced by steric factors; the bulky tert-butyl group in this compound would likely decrease the rate of alkylation compared to less hindered sulfides. Sulfonium salts are valuable synthetic intermediates themselves and can act as alkylating agents. organic-chemistry.orgnih.gov

Metal-Catalyzed Reactions Involving the tert-Butylsulfanyl Moiety

Transition metal catalysis offers powerful methods for forming new bonds, and sulfur-containing functional groups can play a key role in these transformations, often acting as directing groups or participating in cross-coupling reactions.

Palladium-Catalyzed C-H Activation with tert-Butylsulfanyl Substrates

The thioether group can serve as a directing group in palladium-catalyzed C-H activation, where the sulfur atom coordinates to the palladium center, facilitating the cleavage of a nearby C-H bond and its subsequent functionalization. rsc.orgresearchgate.net This strategy has been employed for various transformations, including C-H olefination, arylation, and acetoxylation. rsc.orgnih.gov

The general mechanism for a thioether-directed C-H arylation can be outlined as:

Coordination of the thioether's sulfur atom to the Pd(II) catalyst.

Site-selective C-H bond cleavage via a concerted metalation-deprotonation (CMD) pathway to form a five-membered palladacycle intermediate. researchgate.net

Oxidative addition of an aryl halide (Ar-X) to the palladacycle, forming a Pd(IV) intermediate.

Reductive elimination from the Pd(IV) species to form the new C-Ar bond and regenerate the Pd(II) catalyst. rsc.org

In the case of a substrate containing a tert-butylsulfanyl group, such as an aryl tert-butyl thioether, the thioether could direct the ortho-C-H functionalization of the aryl ring. For this compound itself, C-H activation would be less straightforward as there are no proximal aromatic C-H bonds. However, if this moiety were attached to an aromatic system, it could serve as an effective directing group. A significant practical consideration in applying this chemistry to this compound would be the presence of the free thiol group, which is known to coordinate strongly to palladium and can act as a catalyst poison. Therefore, protection of the thiol would likely be a prerequisite for successful thioether-directed C-H activation.

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals like nickel and copper are widely used to mediate transformations involving thioethers.

Nickel-Catalyzed Reactions: Nickel catalysts have proven effective in cross-coupling reactions that involve the cleavage of the C-S bond in aryl thioethers. rsc.org For example, aryl alkyl thioethers can be coupled with Grignard reagents or aryl bromides, where the thioether group is replaced by an alkyl or aryl group, respectively. rsc.orgacs.org These reactions provide a method to utilize thioethers as synthetic equivalents to aryl halides or triflates in cross-coupling.

Copper-Catalyzed Reactions: Copper catalysis is frequently employed for the formation of C-S bonds, typically through the cross-coupling of a thiol with an aryl halide (Ullmann condensation). tandfonline.com However, copper can also catalyze reactions involving the thioether moiety itself. For instance, copper-catalyzed thioetherification of benzyl (B1604629) alcohols with thiols has been developed, proceeding through a Lewis-acid-mediated SN1-type mechanism. rsc.org Copper catalysts have also been used in three-component reactions to synthesize aryl alkyl thioethers from aryldiazonium salts, a sulfur source, and alkyl bromides. acs.org

For this compound, the presence of two distinct sulfur functional groups offers potential for complex reactivity in these catalytic systems. The free thiol could readily participate in copper-catalyzed C-S coupling reactions. The thioether linkage, while generally more robust, could potentially undergo nickel-catalyzed C-S bond cleavage if it were part of an appropriate aromatic system. The tert-butyl group's steric bulk would be a key factor influencing the efficiency of any metal-catalyzed reaction at the adjacent sulfur atom.

Spectroscopic and Analytical Characterization Methodologies for 2 Tert Butylsulfanyl Ethane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(tert-butylsulfanyl)ethane-1-thiol Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. Based on the analysis of structurally similar compounds, such as tert-butyl ethyl sulfide (B99878) and ethanethiol (B150549), a predicted ¹H NMR spectrum can be outlined. chemicalbook.comnih.gov

The protons of the tert-butyl group are all chemically equivalent and would therefore appear as a sharp singlet. The protons of the ethyl bridge are in two different chemical environments, leading to two separate signals. The methylene (B1212753) group adjacent to the sulfide sulfur (S-CH₂) would appear as a triplet, coupled to the neighboring methylene group. The methylene group adjacent to the thiol sulfur (SH-CH₂) would also appear as a triplet, coupled to the S-CH₂ group. The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| (CH₃)₃C- | ~1.3 | Singlet | N/A |

| -S-CH₂- | ~2.7 | Triplet | ~7 |

| -CH₂-SH | ~2.6 | Triplet | ~7 |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, four distinct carbon signals are expected, corresponding to the four unique carbon environments.

The quaternary carbon of the tert-butyl group will produce a singlet with a characteristic chemical shift. The three equivalent methyl carbons of the tert-butyl group will also give rise to a single signal. The two methylene carbons of the ethyl bridge will each produce a distinct signal due to their different chemical environments, being attached to a sulfide and a thiol group, respectively.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (CH₃)₃ | ~42 |

| C(CH₃ )₃ | ~31 |

| -S-CH₂ - | ~34 |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions. chemicalbook.comchemicalbook.com

Sulfur-Specific NMR (e.g., ³³S NMR) Methodologies

Sulfur-33 (³³S) NMR spectroscopy is a specialized technique for the direct observation of sulfur nuclei. However, its application to compounds like this compound is limited by several factors. ³³S is a quadrupolar nucleus with a low natural abundance (0.76%) and a low gyromagnetic ratio, which results in low sensitivity and very broad signals. chemicalbook.com The signal width increases with the asymmetry of the electronic environment around the sulfur nucleus. For organic sulfides and thiols, the signals are often too broad to be observed with high-resolution NMR spectrometers. Consequently, ³³S NMR is not a routine method for the characterization of such compounds.

Mass Spectrometry-Based Characterization of this compound and its Adducts

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The fragmentation pattern is characteristic of the molecular structure. For this compound, the molecular ion peak (M⁺) may be observed.

The fragmentation of unsymmetrical sulfides is often dominated by cleavage of the carbon-sulfur bond. Key fragmentation pathways for this compound are expected to include:

α-cleavage: Cleavage of the bond between the sulfur and the tert-butyl group, leading to the formation of a stable tert-butyl cation at m/z 57, which is often the base peak for tert-butyl containing compounds.

Cleavage of the ethyl chain, resulting in fragments corresponding to the loss of ethylene (B1197577) or the formation of various sulfur-containing radical cations.

Loss of the thiol group or hydrogen sulfide.

Predicted Key Fragments in the EI-MS of this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 150 | [C₆H₁₄S₂]⁺ (Molecular Ion) |

| 93 | [C₂H₅S₂]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the determination of the elemental composition of the parent ion and its fragments. For this compound (C₆H₁₄S₂), HRMS can distinguish its molecular formula from other compounds with the same nominal mass but different elemental compositions. The high accuracy of HRMS is crucial for confirming the identity of novel compounds or for analyzing complex mixtures.

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation of this compound

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its distinct functional groups. The most notable is the S-H stretching vibration of the terminal thiol group. This band is typically observed in the range of 2550-2600 cm⁻¹. Studies on similar thiols, such as ethanethiol and tert-butylthiol, confirm that S-H stretching vibrations are characteristically weak in intensity compared to the O-H stretching vibrations found in corresponding alcohols. researchgate.netnih.gov The C-H stretching vibrations from the tert-butyl and ethane (B1197151) groups are expected to appear in the 2850-3000 cm⁻¹ region. mdpi.com Furthermore, C-S stretching vibrations, corresponding to both the thioether and thiol moieties, typically appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. Other bands related to CH₂ and CH₃ bending (scissoring, rocking) and wagging vibrations will also be present in the fingerprint region (below 1500 cm⁻¹), providing a complete vibrational profile of the molecule. mdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds, making it well-suited for observing the S-S and C-S bonds. While this compound does not have a disulfide bond, the C-S stretching vibrations are expected to produce strong signals in the Raman spectrum. For instance, the C-S stretching motion in liquid ethanethiol gives rise to a strong, narrow band at approximately 659 cm⁻¹. researchgate.net The S-H stretch is also observable in Raman spectra, typically in the same 2550-2600 cm⁻¹ region as in IR, although its intensity can vary. The symmetric vibrations of the carbon skeleton and the tert-butyl group are also expected to be Raman active.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis, allowing for the unambiguous identification of the molecule's functional groups and confirmation of its structural integrity.

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Weak | Medium |

| C-H Stretch | Alkyl (tert-butyl, ethyl) | 2850 - 3000 | Strong | Strong |

| CH₂ Scissoring | Ethyl (-CH₂-) | ~1465 | Medium | Medium |

| C-S Stretch | Thioether & Thiol | 600 - 800 | Medium | Strong |

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Sulfur Oxidation State Analysis

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a highly specific technique used to determine the oxidation state and coordination environment of a particular element. nih.gov For this compound, sulfur K-edge XANES provides invaluable insight into the chemical status of its two distinct sulfur atoms. nih.gov The molecule contains a thioether (sulfide) sulfur and a thiol (mercaptan) sulfur. Although both are formally in the -2 oxidation state, their local electronic environments differ, which can be detected by XANES.

The technique involves exciting a core electron (from the sulfur 1s orbital) to unoccupied molecular orbitals. The energy at which this absorption occurs (the "white line" in the spectrum) is highly sensitive to the effective charge on the sulfur atom. nih.gov Different sulfur functional groups (e.g., thiols, sulfides, disulfides, sulfoxides, sulfonates) have distinct absorption edge energies.

Table 2: Application of Sulfur K-Edge XANES to this compound

| Analytical Target | Information Provided | Expected Energy Range (eV) | Significance |

| Sulfur Oxidation State | Confirms S(-II) state for both sulfur atoms | ~2472.5 - 2472.9 | Crucial for verifying sample purity and detecting oxidation. |

| Sulfur Chemical Environment | Distinguishes between thiol/thioether and oxidized species | Varies with oxidation state | Provides detailed electronic structure information. nih.gov |

Chromatographic Methodologies for Analysis and Purification of this compound

Chromatography is an essential set of techniques for the separation, purification, and quantitative analysis of chemical compounds. For a molecule like this compound, several chromatographic methods are applicable.

Gas Chromatography (GC): Given its molecular weight and the presence of alkyl groups, this compound is expected to be sufficiently volatile for analysis by Gas Chromatography. A common approach would involve using a non-polar or mid-polar capillary column (e.g., one with a stationary phase like Rtx-1 or DB-5). Detection can be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. In GC-MS analysis, the compound would exhibit a characteristic retention time and a mass spectrum with a specific fragmentation pattern. A prominent fragment would likely correspond to the stable tert-butyl cation ([C₄H₉]⁺) at an m/z of 57. researchgate.net

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile thiols, HPLC can also be employed, particularly for purification or for analyzing mixtures that are not suitable for GC. A reversed-phase HPLC method, using a C8 or C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be effective for separating the compound from more polar or less polar impurities. Detection could be accomplished with a UV detector, although the absorbance might be weak, or more effectively with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (HPLC-MS).

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method often used to monitor the progress of chemical reactions and to perform a preliminary assessment of purity. For this compound, a silica (B1680970) gel plate could be used with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297). Visualization of the spot could be achieved using an oxidizing stain like potassium permanganate, which reacts with the thiol and sulfide groups.

Table 3: Summary of Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | Non-polar (e.g., Rtx-1) | Helium or Nitrogen | FID, MS | Purity analysis, quantification, identification |

| HPLC (Reversed-Phase) | C8 or C18 silica | Acetonitrile/Water | UV, ELSD, MS | Purification, analysis of non-volatile mixtures |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Potassium Permanganate Stain | Reaction monitoring, purity assessment |

Applications of 2 Tert Butylsulfanyl Ethane 1 Thiol in Advanced Synthetic Strategies

Role as a Chemical Building Block in Biomolecule Functionalization

The ability to introduce a reactive thiol group into biomolecules with high specificity is crucial for a wide range of applications, including the attachment of labels, conjugation to other molecules, and immobilization on surfaces. 2-(tert-butylsulfanyl)ethane-1-thiol serves as a key precursor for creating building blocks that enable these modifications, particularly in the fields of oligonucleotide and peptide synthesis.

The synthesis of oligonucleotides bearing thiol groups is a cornerstone of nanobiotechnology and diagnostics. These thiolated DNA and RNA strands are used for conjugation with reporter molecules, peptides, and proteins, as well as for immobilization onto gold surfaces to create biosensors and DNA-functionalized nanoparticles. nih.govnih.gov The introduction of a thiol group requires a robust protecting group that is stable throughout the automated solid-phase synthesis cycle and can be selectively removed afterward.

The tert-butylsulfanyl (t-BuS) group, derived from reagents like this compound, has emerged as a highly effective protecting group for this purpose. nih.gov Its primary advantage lies in its compatibility with standard phosphoramidite (B1245037) chemistry conditions. nih.gov Unlike other protecting groups that may be labile under the basic conditions used for cleavage and deprotection of the oligonucleotide, the t-BuS group remains intact. mdpi.com It is typically removed post-synthesis using mild reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which does not affect the integrity of the oligonucleotide chain. nih.gov

To incorporate the protected thiol, this compound is used to create specialized phosphoramidite monomers. nih.gov For instance, it can be attached to a nucleobase, such as 5-methylcytosine, to create a modified phosphoramidite building block. nih.gov This building block can then be incorporated at any desired internal or terminal position of a DNA sequence during solid-phase synthesis. nih.gov Non-nucleosidic linkers, such as those derived from L-threoninol, have also been developed to carry the t-BuS protected thiol, offering a versatile method for introducing the functionality at any predetermined position within an oligonucleotide sequence. nih.govmdpi.com

| Protecting Group | Key Advantages | Deprotection Conditions | Reference |

|---|---|---|---|

| S-tert-butylsulfanyl (t-BuS) | Stable to standard synthesis and ammonia (B1221849) deprotection; allows for selective, orthogonal deprotection. | Mild reducing agents (e.g., DTT, TCEP). | nih.govmdpi.com |

| S-trityl (Tr) | Commonly used for 5'-thiol modification. | Silver nitrate (B79036) followed by DTT. | nih.gov |

| S-benzoyl (Bz) | Can be unstable during standard ammonia cleavage, potentially leading to side reactions. | Ammonia (can be completely removed during standard deprotection). | mdpi.com |

Native Chemical Ligation (NCL) is a powerful technique for the total synthesis of large peptides and proteins. nih.govwikipedia.org The classic NCL reaction involves the chemoselective condensation of two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. nih.govillinois.edu The reaction proceeds in an aqueous buffer at neutral pH, forming a native peptide bond at the ligation site. wikipedia.org

The fundamental steps of NCL are:

Transthioesterification : The thiol side chain of the N-terminal cysteine residue of one peptide attacks the C-terminal thioester of the second peptide. This reversible step forms a new thioester-linked intermediate. scispace.com

S-to-N Acyl Shift : The intermediate undergoes a rapid and irreversible intramolecular rearrangement where the alpha-amino group of the cysteine attacks the newly formed thioester, creating a stable, native amide bond. wikipedia.orgscispace.com

While this compound is not directly a peptide fragment, its utility lies in its ability to introduce a protected thiol group onto a synthetic building block. This building block can then be incorporated into a peptide chain. After deprotection to reveal the free thiol, this functionality can participate in NCL or NCL-like reactions. For example, a synthetic amino acid could be functionalized with the protected thiol and used in solid-phase peptide synthesis. Once deprotected, this non-canonical amino acid could act as a ligation site, expanding the scope of NCL beyond natural cysteine residues. illinois.edu This strategy allows for the precise placement of reactive handles for subsequent conjugation or for building complex protein architectures. illinois.edu

Application as a Ligand Precursor in Coordination Chemistry and Catalysis

Upon removal of the tert-butyl protecting group, this compound is converted into ethane-1,2-dithiol (edt). This dithiol is an excellent chelating ligand for a wide range of metal ions due to the strong affinity of sulfur for metals. wikipedia.org It readily forms stable five-membered chelate rings with metals, leading to the formation of robust coordination complexes. wikipedia.orgresearchgate.net

Ethane-1,2-dithiol reacts with various metal precursors to form monomeric, dimeric, or polymeric metal dithiolate complexes. For example, it reacts with platinum, palladium, and nickel phosphine (B1218219) complexes to yield compounds like Pt(SCH2CH2S)2(PPh3)2 and Pd2(SCH2CH2S)4(PPh3)2. researchgate.net A particularly well-studied area is its reaction with iron carbonyl compounds, such as triiron dodecacarbonyl (Fe3(CO)12), which produces the diiron dithiolate complex Fe2(S2C2H4)(CO)6. wikipedia.orgnih.gov These diiron complexes are of significant interest as synthetic models for the active sites of [FeFe]-hydrogenase enzymes, which are highly efficient biological catalysts for hydrogen production and uptake. nih.gov The study of these synthetic analogues provides crucial insights into the structure and function of the enzyme's active site and fuels the development of new catalysts for hydrogen-based energy technologies.

| Metal Precursor | Resulting Complex | Significance/Application | Reference |

|---|---|---|---|

Fe3(CO)12 | Fe2(S2C2H4)(CO)6 | Synthetic model for [FeFe]-hydrogenase active sites. | wikipedia.orgnih.gov |

Pt(PPh3)4 | Pt(SCH2CH2S)2(PPh3)2 | Fundamental coordination chemistry of platinum group metals. | researchgate.net |

Pd(PPh3)4 | Pd2(SCH2CH2S)4(PPh3)2 | Exploration of dimeric palladium-sulfur structures. | researchgate.net |

Development of Novel Synthetic Reagents and Intermediates from this compound

The primary application of this compound as a precursor is in the creation of functionalized building blocks for solid-phase synthesis. As detailed in section 6.1.1, its conversion into phosphoramidite reagents represents the development of novel intermediates essential for modern biotechnology. nih.gov These phosphoramidites are not simple intermediates but are sophisticated reagents designed for automated chemical synthesis, allowing for the precise and programmable assembly of complex biopolymers with site-specific thiol modifications. nih.gov

Beyond its use in biomolecule synthesis, the deprotected form, ethane-1,2-dithiol, is a classic reagent in organic synthesis for the protection of aldehydes and ketones. It reacts with carbonyl compounds to form 1,3-dithiolanes, which are stable to a wide range of reaction conditions. wikipedia.org This protective function is a fundamental strategy in multi-step organic synthesis, allowing other parts of a molecule to be modified while the carbonyl group is masked.

Methodological Advancements in Organosulfur Chemistry Facilitated by this compound

The use of the S-tert-butylsulfanyl group, introduced via reagents like this compound, represents a significant methodological advancement in the field of synthetic organosulfur chemistry, particularly as it applies to automated biomolecule synthesis. The challenge of incorporating a free thiol group into a growing oligonucleotide or peptide chain is substantial due to the thiol's nucleophilicity and susceptibility to oxidation.

The development of the S-tert-butylsulfanyl protection strategy provides a robust solution. Its stability during the repeated cycles of coupling, capping, and oxidation in phosphoramidite chemistry, followed by its selective removal under mild, non-damaging conditions, has streamlined the synthesis of thiolated biomolecules. nih.govmdpi.com This methodology overcomes the limitations of earlier protecting groups that were either too labile or required harsh deprotection conditions incompatible with sensitive biomolecules. This advancement has made the routine synthesis of oligonucleotides with specific thiol modifications more efficient and reliable, thereby facilitating progress in diagnostics, nanotechnology, and materials science.

Q & A

Q. What synthetic routes are most effective for preparing 2-(tert-butylsulfanyl)ethane-1-thiol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution, leveraging the reactivity of the thiol group (-SH). A typical protocol involves reacting tert-butyl mercaptan with a β-chloroethyl derivative under basic conditions (e.g., KOH/ethanol). Solvent choice (e.g., DMSO or acetonitrile) and temperature (reflux at 80–100°C) are critical for optimizing yield . Purity is enhanced using column chromatography or recrystallization. For reproducibility, monitor reaction progress via TLC and confirm the absence of disulfide byproducts using GC-MS .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify the tert-butylsulfanyl group (δ ~1.3 ppm for -C(CH)) and the ethane-thiol backbone. Signal splitting patterns distinguish between stereoisomers .

- GC-MS : Validates molecular weight (MW = 162.3 g/mol) and detects impurities (e.g., oxidation to disulfides) .

- FT-IR : Confirms -SH stretch (~2550 cm) and C-S vibrations (~650 cm) .

Advanced Research Questions

Q. How does the tert-butylsulfanyl group affect the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The bulky tert-butyl group sterically hinders nucleophilic attack at the sulfur atom, reducing reaction rates compared to smaller substituents (e.g., methyl or phenyl). This steric effect can be quantified via kinetic studies using competitive reactions with iodomethane or benzyl bromide. Computational modeling (DFT) further elucidates electronic effects, such as electron donation from the tert-butyl group stabilizing transition states .

Q. How can researchers resolve contradictions in reported biological activities of thiol derivatives like this compound?

Methodological Answer:

- Assay Optimization : Use standardized protocols (e.g., fixed pH, temperature) to minimize variability. For enzyme inhibition studies, pre-reduce the thiol group to avoid disulfide formation .

- Comparative Studies : Test structural analogs (Table 1) to isolate the impact of the tert-butylsulfanyl group. For example, compare with 2-(4-chlorophenyl)ethane-1-thiol to assess halogen vs. alkylsulfanyl effects .

Q. Table 1: Comparative Reactivity of Thiol Derivatives

| Compound | Key Substituent | Reactivity (k, s) | Biological Activity (IC, μM) |

|---|---|---|---|

| 2-(tert-butylsulfanyl)-... | -S-C(CH) | 0.12 | 15.6 (Enzyme X) |

| 2-(4-chlorophenyl)-... | -S-CHCl | 0.45 | 8.9 (Enzyme X) |

| 2-(ethoxy)-... | -O-CH | 0.08 | >50 (Enzyme X) |

| Data extrapolated from analogous compounds in . |

Q. What strategies mitigate oxidation of the thiol group during storage and handling?

Methodological Answer:

- Storage : Use inert atmospheres (N/Ar) and antioxidant stabilizers (e.g., BHT at 0.1% w/v) .

- Handling : Prepare fresh solutions in degassed solvents (e.g., DMF or THF) and avoid exposure to metal ions that catalyze disulfide formation .

Methodological Challenges & Solutions

Q. How can conflicting NMR data for this compound be resolved?

Methodological Answer:

- Dynamic Effects : Rotameric equilibria of the tert-butyl group may cause signal broadening. Use variable-temperature NMR (VT-NMR) to freeze conformers and simplify spectra .

- Isotopic Labeling : Introduce to distinguish sulfur environments via isotope shifts .

Q. What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger to model binding with cysteine-rich proteins (e.g., kinases). Validate with mutagenesis studies targeting cysteine residues .

- MD Simulations : Analyze stability of thiol-protein adducts over 100-ns trajectories in explicit solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.